N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide

Description

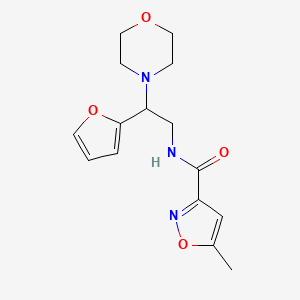

N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound characterized by three distinct structural motifs:

- Furan-2-yl group: A five-membered aromatic heterocycle with an oxygen atom, commonly found in bioactive molecules for its electron-rich properties.

- Morpholinoethyl moiety: A morpholine (a six-membered ring containing one nitrogen and one oxygen atom) attached to an ethyl chain. Morpholine derivatives are known to enhance solubility and modulate pharmacokinetics.

- 5-Methylisoxazole-3-carboxamide: A carboxamide-linked isoxazole ring (a five-membered heterocycle with adjacent oxygen and nitrogen atoms) with a methyl substituent at position 3. Isoxazoles are often utilized in medicinal and agrochemical research due to their stability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-11-9-12(17-22-11)15(19)16-10-13(14-3-2-6-21-14)18-4-7-20-8-5-18/h2-3,6,9,13H,4-5,7-8,10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXRRPNELCXAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

Formation of the Furan-2-yl Intermediate: The initial step often involves the synthesis of a furan-2-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Morpholine Addition: The furan-2-yl intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the morpholinoethyl derivative.

Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring. This can be accomplished through a cycloaddition reaction between the morpholinoethyl derivative and a nitrile oxide, which is generated in situ from a hydroxylamine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced at various functional groups, such as the isoxazole ring, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The morpholine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Oxidized derivatives of the furan ring

Reduction: Reduced forms of the isoxazole ring

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Properties

N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide exhibits a range of pharmacological activities that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Research indicates that derivatives of isoxazole compounds often show efficacy against various bacterial strains, which could be relevant for developing new antibiotics .

- Anticancer Potential : Isoxazole derivatives have been studied for their anticancer effects. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted, making it a potential lead in cancer therapy .

Case Studies and Research Findings

Several studies have documented the effectiveness of isoxazole derivatives, including this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Demonstrated activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to existing antibiotics. |

| Study 2 | Anticancer Activity | Exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. |

| Study 3 | Mechanistic Insights | Identified as an inhibitor of translation elongation factor 2, providing insights into its potential use in treating malaria. |

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with polar residues. The isoxazole ring can act as a bioisostere for other functional groups, allowing the compound to modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Furan-Based Carboxamides: Furmecyclox () shares the furan-carboxamide backbone with the target compound but lacks the morpholinoethyl and isoxazole groups. Its cyclohexyl and methoxy substituents likely contribute to lipophilicity, favoring pesticidal activity.

Heterocyclic Modifications :

- Furilazole () incorporates an oxazolidine ring and dichloroacetyl group, enabling its role as a herbicide safener. The target compound’s isoxazole-carboxamide and morpholine groups suggest divergent reactivity, possibly targeting enzymes or receptors unrelated to herbicide detoxification.

Pharmaceutical Analogs: Ranitidine-related compound B () features a furan with sulphanyl and nitro groups, linked to a dimethylaminomethyl moiety. While both compounds include nitrogenous heterocycles, the target’s morpholine ring may offer improved metabolic stability compared to ranitidine derivatives, which are prone to nitro group reduction.

Pyrazole Derivatives :

- The pyrazole-based compound in includes sulfanyl and trifluoromethyl groups, common in agrochemicals for their resistance to degradation. The target’s isoxazole ring provides similar stability but with distinct electronic properties due to its oxygen-nitrogen adjacency.

Physicochemical and Pharmacokinetic Considerations:

- Solubility: Morpholinoethyl groups (pKa ~7.4) enhance solubility in physiological pH ranges compared to cyclohexyl (furmecyclox) or dimethylamino (ranitidine analogs) groups .

- Metabolic Stability : The absence of nitro or sulphanyl groups (unlike ranitidine-related compounds or pyrazole derivatives) may reduce susceptibility to enzymatic degradation.

- Bioactivity: Isoxazole-carboxamides are known to inhibit kinases or acetylcholinesterases in agrochemical contexts. The 5-methyl substituent could sterically hinder or direct binding interactions .

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a furan ring, a morpholino group, and an isoxazole moiety, which may contribute to its biological activity. The following sections provide a detailed analysis of its biological activity, including interaction studies, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol. Its structure includes:

- Furan ring : A five-membered aromatic ring with oxygen.

- Morpholino group : A six-membered ring containing nitrogen and oxygen.

- Isoxazole moiety : A five-membered ring containing nitrogen and oxygen.

These components suggest potential for diverse interactions with biological macromolecules, influencing its pharmacological profile .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biochemical pathways. Furan derivatives are known to exhibit broad therapeutic properties, often acting as inhibitors or modulators of specific enzymes or receptors involved in disease processes .

Potential Targets

- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which are crucial in cancer therapy.

- Enzyme Modulation : The compound may influence enzymes involved in metabolic pathways or signaling cascades.

Antitumor Activity

Research indicates that compounds similar to this compound have demonstrated antitumor effects. For instance, studies on related benzamide derivatives have shown significant inhibition of cell proliferation in various cancer cell lines .

Interaction Studies

Interaction studies are vital for understanding how this compound interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments : Evaluating how strongly the compound binds to target proteins.

- Cellular Assays : Testing the compound's effects on cell viability and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound are influenced by its structure. The presence of polar functional groups may enhance solubility and bioavailability. However, comprehensive toxicological evaluations are necessary to determine safety profiles.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the morpholinoethyl-furan-isoxazole scaffold in this compound?

The synthesis typically involves multi-step reactions:

- Mannich reaction : Used to introduce the morpholinoethyl group via condensation of furan-2-carboxaldehyde, morpholine, and an amine-containing intermediate .

- Isoxazole ring formation : Achieved through cyclization of β-keto esters or nitrile oxides with alkynes, as seen in analogous isoxazole syntheses .

- Amide coupling : Final assembly via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the isoxazole-3-carboxylic acid and the morpholinoethyl-furan intermediate . Key challenge: Optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions at the furan oxygen or morpholine nitrogen.

Q. How can researchers validate the purity and structural identity of this compound?

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., observed m/z for [M+H]+ should match theoretical values; see analogous compounds in and ) .

- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, isoxazole C=O at ~160 ppm) .

- Elemental analysis : Validate empirical formula (C, H, N, O content) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Discrepancies in bioactivity (e.g., anticancer vs. null effects) may arise from:

- Structural variations : Minor changes (e.g., methyl vs. trifluoromethyl groups) drastically alter target binding ( vs. 9) .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or pharmacokinetic factors (e.g., metabolic stability of the morpholine group) . Methodological solution:

- Perform comparative dose-response assays under standardized conditions.

- Use molecular docking to predict binding affinities to targets like kinase domains or GPCRs .

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining bioactivity?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyls) to the morpholine or furan rings to improve solubility without disrupting target binding ( ) .

- Metabolic stability : Replace labile groups (e.g., methyl on isoxazole) with deuterated analogs to slow hepatic clearance .

- Prodrug strategies : Mask the amide group as a tert-butyl carbamate to enhance oral bioavailability .

Q. What analytical techniques are critical for studying degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic conditions .

- LC-HRMS : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of the furan ring) .

- Stability-indicating assays : Validate method specificity using spiked samples with synthetic impurities ( ) .

Data Interpretation and Experimental Design

Q. How should researchers design in vitro assays to evaluate target-specific mechanisms of action?

- Target selection : Prioritize kinases (e.g., PI3K/Akt/mTOR) or epigenetic regulators (e.g., HDACs) based on structural analogs ( ) .

- Control experiments :

- Use siRNA knockdown of suspected targets to confirm on-mechanism effects.

- Compare IC50 values against known inhibitors (e.g., Wortmannin for PI3K).

Q. What computational tools are recommended for predicting off-target interactions?

- Molecular docking (AutoDock Vina, Glide) : Screen against the Protein Data Bank (PDB) to identify potential off-targets (e.g., cytochrome P450 isoforms due to furan metabolism) .

- Pharmacophore modeling (MOE, Schrödinger) : Map essential features (e.g., hydrogen bond acceptors at the isoxazole carbonyl) to avoid promiscuous binding .

Structural and Functional Insights

Q. How does the morpholinoethyl group influence the compound’s conformational dynamics?

- The morpholine ring introduces rigidity, restricting rotation around the C-N bond and stabilizing a bioactive conformation ( ) .

- SAR studies : Replace morpholine with piperidine or thiomorpholine to assess flexibility-bioactivity relationships ( ) .

Q. Are there crystallographic data for related compounds to guide co-crystallization trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.